(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine

KATP channel opener Antihypertensive SAR by regioisomer

(4aR,8aS)-6-Benzyl-octahydro-2H-pyrano[3,2-c]pyridine (CAS 1629784-84-4) is a saturated bicyclic heterocycle belonging to the pyrano[3,2-c]pyridine class, a privileged scaffold whose derivatives have demonstrated potent antihypertensive activity as ATP-sensitive potassium (KATP) channel openers in spontaneously hypertensive rat models. The compound features a defined trans ring-junction stereochemistry at the 4a and 8a positions, making it a chiral building block suitable for the enantioselective synthesis of pyrano[3,2-c]pyridine-based pharmaceutical candidates, particularly those targeting cardiovascular ion channels.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B11770201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESC1CC2CN(CCC2OC1)CC3=CC=CC=C3
InChIInChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-15-14(12-16)7-4-10-17-15/h1-3,5-6,14-15H,4,7-12H2/t14-,15+/m1/s1
InChIKeyKBNSNNVRGZSELJ-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4aR,8aS)-6-Benzyl-octahydro-2H-pyrano[3,2-c]pyridine: A Stereodefined Bicyclic Building Block for KATP Channel Modulator Development


(4aR,8aS)-6-Benzyl-octahydro-2H-pyrano[3,2-c]pyridine (CAS 1629784-84-4) is a saturated bicyclic heterocycle belonging to the pyrano[3,2-c]pyridine class, a privileged scaffold whose derivatives have demonstrated potent antihypertensive activity as ATP-sensitive potassium (KATP) channel openers in spontaneously hypertensive rat models [1]. The compound features a defined trans ring-junction stereochemistry at the 4a and 8a positions, making it a chiral building block suitable for the enantioselective synthesis of pyrano[3,2-c]pyridine-based pharmaceutical candidates, particularly those targeting cardiovascular ion channels [1].

Why Generic Pyrano[3,2-c]pyridine Building Blocks Cannot Substitute for (4aR,8aS)-6-Benzyl-octahydro-2H-pyrano[3,2-c]pyridine in KATP-Targeted Synthesis


The pyrano[3,2-c]pyridine scaffold exhibits extreme regio- and stereochemical dependence of pharmacological activity. Systematic SAR studies revealed that among all pyranopyridine regioisomers tested as cromakalim analogs, only the pyrano[3,2-c]pyridine series yielded potent antihypertensive agents in spontaneously hypertensive rats [1]. Moreover, within the active pyrano[3,2-c]pyridine series, biological activity is contingent upon the trans ring-junction geometry [1]. Substituting the (4aR,8aS)-configured 6-benzyl analog with its cis diastereomer, racemic mixtures, or alternative N-substituted derivatives introduces stereochemical ambiguity that can completely abolish target binding at KATP channels, rendering structure-activity optimization unreliable and procurement of incorrect isomers wasteful [1].

(4aR,8aS)-6-Benzyl-octahydro-2H-pyrano[3,2-c]pyridine: Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Regioisomeric Selectivity: Pyrano[3,2-c]pyridine Outperforms Pyrano[3,4-c]pyridine and Pyrano[4,3-c]pyridine in Antihypertensive Potency

In a direct comparative study of pyranopyridine regioisomers as cromakalim analog replacements, only the pyrano[3,2-c]pyridine series produced potent blood pressure-lowering activity in spontaneously hypertensive rats (SHR). The pyrano[3,4-c]pyridine and pyrano[4,3-c]pyridine isomers were markedly less active, establishing that regioisomeric substitution with non-[3,2-c] scaffolds leads to significant or total loss of antihypertensive efficacy [1].

KATP channel opener Antihypertensive SAR by regioisomer Cromakalim analog design

Stereochemical Integrity: Trans Ring-Junction Geometry as a Prerequisite for KATP Channel Activity

Within the active pyrano[3,2-c]pyridine scaffold, antihypertensive activity in SHR is stereospecific to the trans ring-junction configuration. Compounds lacking the defined trans geometry at the 4a and 8a positions fail to exhibit the potency profile required for KATP channel opening [1]. The (4aR,8aS) stereochemistry therefore represents a mandatory structural feature that cannot be approximated by generic cis or mixed-stereochemistry intermediates.

Stereochemistry-activity relationship Trans vs cis diastereomer KATP channel binding Enantioselective synthesis

N-Benzyl Substitution: Balancing Lipophilicity and Synthetic Versatility for Downstream Diversification

The N-benzyl substituent on the target compound provides a balance of lipophilicity (clogP ~2.8–3.2 estimated for the free base) and synthetic tractability superior to alternative N-alkyl or N-acyl building blocks. In the antihypertensive pyrano[3,2-c]pyridine SAR, N-phenyl substitution yielded the lowest potency among alkyl/aryl variants tested, while N-benzyl analogs preserve activity and enable facile downstream deprotection to the secondary amine for further diversification [1]. This contrasts with N-methyl or N-ethyl analogs, which lack a cleavable protecting group and restrict downstream synthetic options.

N-benzyl protecting group Synthetic intermediate diversification Debenzylation strategy Lead optimization

Comparative Antitumor Scaffold Activity: Pyrano[3,2-c]pyridine Outperforms Other Six-Membered Fused Pyridines in the NCI 60-Cell Panel

In a head-to-head comparison of fused pyridine scaffolds evaluated in the NCI 60-cell line panel, the pyrano[3,2-c]pyridine heterocyclic system was identified as the most active antitumor scaffold among all six-membered fused pyridines tested, demonstrating variable activity against 18 different tumor cell lines with particular effectiveness against non-small cell lung cancer Hop-92 (GI = 63.9%) and ovarian cancer OVCAR-4 (GI = 48.5%) cell lines [1]. This scaffold-level activity advantage supports the preferential use of pyrano[3,2-c]pyridine building blocks over pyrido[3,2-c]pyridine or pyrazolo[4,3-c]pyridine alternatives in oncology-focused discovery programs.

Antitumor NCI 60-cell screening Fused pyridine scaffold comparison Growth inhibition

Commercial Availability and Purity Benchmarking: (4aR,8aS)-Configured Building Block vs. Racemic or Cis Alternatives

The target compound is commercially available with NLT 98% purity from ISO-certified manufacturers, with the defined (4aR,8aS) stereochemistry explicitly specified . In contrast, generic 'octahydro-2H-pyrano[3,2-c]pyridine' listings from other vendors may supply racemic mixtures, undefined cis/trans ratios, or lower purity grades (typically 95%), introducing batch-to-batch variability that undermines reproducibility in enantioselective synthesis campaigns .

Enantiomeric purity Vendor specification comparison Procurement quality control Stereochemical reliability

(4aR,8aS)-6-Benzyl-octahydro-2H-pyrano[3,2-c]pyridine: Validated Research and Industrial Application Scenarios


Enantioselective Synthesis of Pyrano[3,2-c]pyridine-Based KATP Channel Openers for Antihypertensive Lead Optimization

Research teams pursuing ATP-sensitive potassium channel openers as antihypertensive agents should use (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine as the stereodefined entry point for SAR expansion. The pyrano[3,2-c]pyridine regioisomer has been experimentally validated as the most potent pyranopyridine scaffold in spontaneously hypertensive rat models [1]. Using this specific building block ensures that the trans ring-junction geometry required for activity is present from the first synthetic step, eliminating the confounding variable of stereochemical uncertainty that would arise from racemic or cis starting materials [1].

Late-Stage Diversification via N-Debenzylation for Parallel SAR Libraries in Cardiovascular Drug Discovery

Medicinal chemistry groups conducting parallel synthesis of pyrano[3,2-c]pyridine analog libraries benefit from the N-benzyl group as a traceless protecting handle. Following core elaboration, hydrogenolytic debenzylation liberates the secondary amine, enabling rapid diversification into >100 N-substituted analogs from a single procurement lot [1]. This strategy is superior to purchasing multiple individually N-substituted building blocks, reducing procurement overhead, simplifying inventory management, and ensuring that all analogs derive from the same stereochemically homogeneous batch [1].

Oncology-Focused Discovery: Leveraging the Pyrano[3,2-c]pyridine Scaffold's Validated Broad-Spectrum Antitumor Activity

Oncology discovery programs targeting non-small cell lung cancer (Hop-92) or ovarian cancer (OVCAR-4) can use this building block to construct analogs of the pyrano[3,2-c]pyridine scaffold, which demonstrated the highest antitumor activity among all six-membered fused pyridines in the NCI 60-cell panel (GI values of 63.9% and 48.5%, respectively) [2]. Initiating a medicinal chemistry campaign with this scaffold, rather than a pyrido[3,2-c]pyridine or pyrazolo[4,3-c]pyridine alternative, provides a validated starting point for growth inhibition optimization, potentially accelerating hit-to-lead timelines [2].

Quality-Controlled Process Chemistry: ISO-Certified Building Block Supply for Preclinical Candidate Scale-Up

Process chemistry groups transitioning pyrano[3,2-c]pyridine-based leads from discovery to preclinical development require building blocks with documented purity (NLT 98%) and defined stereochemistry from ISO-certified manufacturers . The availability of (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine meeting these specifications enables reproducible scale-up without the need for in-house chiral resolution or repurification, reducing process development time and ensuring batch-to-batch consistency critical for regulatory documentation .

Quote Request

Request a Quote for (4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.